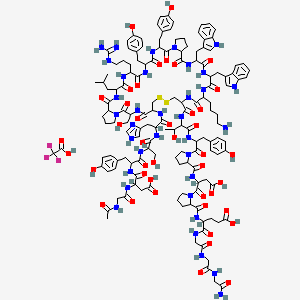
Adenosine5-triphosphatedisodiumsalt
Descripción general
Descripción
Adenosine 5’-triphosphate disodium salt is a nucleotide that plays a crucial role in cellular energy transfer. It is composed of adenosine, a ribose sugar, and three phosphate groups. This compound is essential for various biological processes, including muscle contraction, nerve impulse propagation, and chemical synthesis. It is often referred to as the “molecular unit of currency” for intracellular energy transfer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Adenosine 5’-triphosphate disodium salt can be synthesized through enzymatic methods involving the phosphorylation of adenosine diphosphate using adenosine triphosphate synthase. This process typically occurs in the presence of magnesium ions and requires a source of phosphate, such as inorganic phosphate or pyrophosphate .
Industrial Production Methods: Industrial production of adenosine 5’-triphosphate disodium salt often involves bacterial fermentation. The bacteria are engineered to overproduce the compound, which is then extracted and purified. The purification process includes crystallization and precipitation steps to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions: Adenosine 5’-triphosphate disodium salt undergoes various chemical reactions, including hydrolysis, phosphorylation, and dephosphorylation.
Common Reagents and Conditions:
Hydrolysis: This reaction occurs in the presence of water and results in the breakdown of adenosine 5’-triphosphate disodium salt into adenosine diphosphate and inorganic phosphate.
Phosphorylation: This reaction involves the addition of a phosphate group to adenosine diphosphate, forming adenosine 5’-triphosphate disodium salt.
Major Products:
Hydrolysis: Adenosine diphosphate and inorganic phosphate.
Phosphorylation: Adenosine 5’-triphosphate disodium salt.
Aplicaciones Científicas De Investigación
Adenosine 5’-triphosphate disodium salt is widely used in scientific research due to its role in energy transfer and signal transduction. Some of its applications include:
Biochemistry: Used as a substrate in kinase reactions and as a standard in bioluminescent assays to measure cellular energy levels.
Molecular Biology: Employed in studies of cellular respiration, biosynthetic reactions, and cell motility.
Industry: Utilized in the development of biosensors and diagnostic assays.
Mecanismo De Acción
Adenosine 5’-triphosphate disodium salt stores and transports chemical energy within cells. It is produced primarily in the mitochondria through oxidative phosphorylation, catalyzed by adenosine triphosphate synthase. The compound is hydrolyzed to adenosine diphosphate and inorganic phosphate, releasing energy that drives various cellular processes. It also plays a role in the synthesis of nucleic acids and acts as a signaling molecule in pathways involving cyclic adenosine monophosphate .
Comparación Con Compuestos Similares
Adenosine diphosphate disodium salt: Similar in structure but contains only two phosphate groups.
Guanosine 5’-triphosphate disodium salt: Another nucleotide involved in energy transfer but with guanine as the nitrogenous base.
Uniqueness: Adenosine 5’-triphosphate disodium salt is unique due to its central role in cellular energy metabolism and its involvement in a wide range of biochemical processes. Its ability to store and release energy efficiently makes it indispensable for cellular function .
Propiedades
IUPAC Name |
disodium;[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O13P3.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWYZDPBDWHJOR-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5Na2O13P3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694112 | |
| Record name | Disodium 9-{5-O-[hydroxy({[(hydroxyphosphinato)oxy]phosphinato}oxy)phosphoryl]pentofuranosyl}-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
551.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51763-61-2 | |
| Record name | Disodium 9-{5-O-[hydroxy({[(hydroxyphosphinato)oxy]phosphinato}oxy)phosphoryl]pentofuranosyl}-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















